molecular formula C10H8FN B8757802 3-Ethenyl-6-fluoro-2-methylbenzonitrile CAS No. 1255207-48-7

3-Ethenyl-6-fluoro-2-methylbenzonitrile

Cat. No. B8757802
CAS RN: 1255207-48-7
M. Wt: 161.18 g/mol
InChI Key: HQQPQWYLUKZGKH-UHFFFAOYSA-N
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Description

3-Ethenyl-6-fluoro-2-methylbenzonitrile is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
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properties

CAS RN

1255207-48-7

Product Name

3-Ethenyl-6-fluoro-2-methylbenzonitrile

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

3-ethenyl-6-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C10H8FN/c1-3-8-4-5-10(11)9(6-12)7(8)2/h3-5H,1H2,2H3

InChI Key

HQQPQWYLUKZGKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)F)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-6-fluoro-2-methylbenzonitrile (8.8 g, 41 mmol), tributyl(vinyl)tin (14.3 g, 45.2 mmol), LiCl (5.20 g, 123 mmol) and Pd(PPh3)4 (2.3 g, 2.0 mmol) in toluene (200 mL) was heated at 100-110° C. under N2 overnight. The mixture was concentrated and the residue was purified by column chromatography to obtain 3-ethenyl-6-fluoro-2-methylbenzonitrile.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Bromo-6-fluoro-2-methylbenzonitrile (23.6 g, 110 mmol), potassium vinyl trifluoroborate (29.5 g, 221 mmol), PdCl2(dppf)-CH2Cl2 Adduct (4.03 g, 5.51 mmol), and TEA (30.7 mL, 221 mmol) were added to 250 mL of ethanol. The reaction mixture was degassed then stirred at reflux for 4 h. LC-MS confirmed the presence of product. The reaction mixture was diluted with ethyl acetate, washed twice with brine, dried, and evaporated to dryness. The crude material was then purified by MPLC chromatography using a 330 g Redi-sep column and eluting with a 10% EtOAc/Hexane solvent system to yield 3-ethenyl-6-fluoro-2-methylbenzonitrile.
Quantity
23.6 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
29.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
30.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
catalyst
Reaction Step One

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